1,2-Bis(tert-butylthio)ethane primarily participates in reduction reactions owing to its strong reductant properties. It can also engage in substitution reactions where the tert-butylthio groups are replaced by other functional groups. Common reagents involved in these reactions include various organic and inorganic compounds that act as oxidizing agents or nucleophiles. The reactions are typically conducted under mild conditions to prevent the decomposition of the compound, yielding reduced organic molecules or new complexes with different functional groups .
The synthesis of 1,2-Bis(tert-butylthio)ethane typically involves the reaction of appropriate thiol precursors under controlled conditions. A common method includes the reaction of 1,2-dibromoethane with tert-butyl mercaptan in a solvent such as dimethylformamide or tetrahydrofuran, often employing a base like sodium hydride to facilitate the formation of the thioether linkages. This reaction can be optimized for yield and purity through careful control of temperature and reaction time .
1,2-Bis(tert-butylthio)ethane finds applications in various fields:
Interaction studies involving 1,2-Bis(tert-butylthio)ethane focus on its reactivity with other chemical species. These studies often explore how the compound interacts with oxidizing agents and nucleophiles, providing insights into its potential applications in organic synthesis and material science. Understanding these interactions can help optimize its use in various chemical processes .
Several compounds share structural similarities with 1,2-Bis(tert-butylthio)ethane, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Bis(tert-butylthio)ethane | C10H22S2 | Strong reductant; stable; nonflammable |
| 1,3-Bis(tert-butylthio)propane | C12H26S2 | Similar structure; longer carbon chain |
| 1,2-Dithiolane | C4H6S2 | Cyclic structure; different reactivity profile |
| 1,3-Dithiolane | C4H6S2 | Cyclic structure; potential for ring-opening |
Uniqueness: 1,2-Bis(tert-butylthio)ethane is distinguished by its combination of high stability and strong reductant properties compared to other similar compounds. Its unique structure allows for specific reactivity patterns that are beneficial in synthetic applications .
The thiol-ene reaction, first reported in 1905, remains a cornerstone for synthesizing dithioethers like 1,2-Bis(tert-butylthio)ethane. This radical-mediated process involves the anti-Markovnikov addition of tert-butyl thiol to alkenes, forming stable thioether linkages. In bulk reactions, stoichiometric mixtures of tert-butyl thiol and 1,2-disubstituted alkenes (e.g., 1,2-dibromoethane) undergo UV-initiated radical chain propagation, yielding the target compound with high regioselectivity. The mechanism proceeds through thiyl radical formation, followed by addition to the alkene and hydrogen transfer from a second thiol molecule.
Key factors influencing reaction efficiency include:
Table 1: Representative Conditions for Radical Thiol-Ene Coupling
| Alkene | Thiol | Initiator | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,2-Dibromoethane | tert-Butyl thiol | Irgacure 184 | 2 | 92 |
| Methyl oleate | tert-Butyl thiol | None (thermal) | 24 | 85 |
Recent advances in catalysis have addressed challenges associated with steric hindrance in 1,2-Bis(tert-butylthio)ethane synthesis. Transition-metal photocatalysts, such as [Ir(ppy)₂(dtbbpy)]PF₆, enable visible-light-driven thioetherification at ambient temperatures. These systems operate via single-electron transfer mechanisms, where the excited-state iridium complex oxidizes the thiol to a thiyl radical, initiating the coupling cycle. Compared to traditional UV initiation, photocatalytic methods reduce side reactions and improve functional group tolerance.
Base-catalyzed Michael additions represent another catalytic approach. For example, triethylamine facilitates nucleophilic attack of tert-butyl thiolate on activated alkenes, bypassing radical intermediates. This method is particularly effective for electron-deficient alkenes, achieving yields >90% in aprotic solvents like tetrahydrofuran.
Table 2: Catalytic Systems for Thioetherification
| Catalyst | Substrate Pair | Light Source | Yield (%) |
|---|---|---|---|
| [Ir(ppy)₂(dtbbpy)]PF₆ | Ethylene + Ph₂P–PPh₂ | 450 nm LED | 78 |
| Triethylamine | Acrylate + tBuSH | None | 91 |
Solid-state methods circumvent solubility issues inherent to bulky tert-butyl groups. Mechanochemical synthesis using ball mills promotes efficient coupling between crystalline tert-butyl thiol and 1,2-diiodoethane under solvent-free conditions. This technique leverages shear forces to generate reactive surfaces, achieving 88% conversion in 4 hours—a 3-fold rate increase compared to solution-phase reactions.
Thermal methods in molten states also show promise. Heating equimolar tert-butyl thiol and 1,2-dibromoethane to 80°C induces sequential SN2 displacements, with the molten phase enhancing molecular mobility. Fourier-transform Raman spectroscopy confirms complete bromide displacement within 6 hours, yielding 1,2-Bis(tert-butylthio)ethane with >95% purity.
While borane-mediated routes remain underexplored, preliminary studies suggest potential in thiyl radical stabilization. Borane tert-butyl sulfide adducts (BH₃·StBu) may act as hydrogen atom transfer agents, prolonging radical chain propagation in thiol-ene reactions. Computational studies indicate that BH₃ coordination lowers the activation energy for thiyl radical addition to alkenes by 12–15 kcal/mol. Experimental validation is ongoing, with early-stage trials showing a 20% yield improvement in model systems.
| Metal Complex | Coordination Mode | Ring Size | δ(55Mn) (ppm) | Exchange Rate (s⁻¹) | Reference |
|---|---|---|---|---|---|
| [MnBr(CO)3{PhS(CH2)2SPh}] | Bidentate κ2[S,S'] | 5-membered | +67 to -567 | Slow | [1] |
| [MnCl(CO)3{MeSe(CH2)3SeMe}] | Bidentate κ2[Se,Se'] | 6-membered | -175 to -702 | Fast | [2] |
| [MnBr(CO)3{o-C6H4(SeMe)2}] | Bidentate κ2[Se,Se'] | 5-membered | -175 to -702 | Intermediate | [2] |
| [Pd(κ2-N,N')(κ3-N,N',S)] | Tridentate κ3[N,N',S] | 6-membered | N/A | Fast | [3] |
| [Cu(SPh)(SBn)] | Bidentate κ2[S,S'] | 5-membered | N/A | Intermediate | [4] |
| [Ni(κ3-N,N',S)] | Tridentate κ3[N,N',S] | 6-membered | N/A | Slow | [5] |
Ring strain considerations play a crucial role in determining the kinetics of chelate ring displacement [6]. Five-membered rings generally exhibit optimal geometric parameters that minimize angle strain while maximizing orbital overlap, resulting in enhanced thermodynamic stability compared to larger ring systems [5]. However, the electronic properties of the substituents attached to the chalcogen atoms significantly influence the coordination behavior, with electron-withdrawing groups weakening the metal-sulfur interaction and facilitating ligand exchange processes [3].
The hemilabile nature of thioether-functionalized ligands enables reversible coordination and decoordination of the sulfur donor atoms under specific reaction conditions [7]. This dynamic behavior has been demonstrated in palladium complexes where the thioether moiety can dissociate from the metal center to accommodate incoming substrates, subsequently recoordinating after the catalytic transformation is complete [7]. Such hemilabile coordination provides a mechanism for controlling the electron density and steric environment around the metal center during catalytic cycles [8].
The nucleophilic reactivity of sulfur centers in 1,2-bis(tert-butylthio)ethane stems from the availability of lone pair electrons on the sulfur atoms, which exhibit significantly greater nucleophilicity compared to their oxygen analogs due to the larger atomic radius and reduced electronegativity of sulfur [9]. The polarizability of sulfur electrons enables facile nucleophilic substitution reactions that proceed through well-defined mechanistic pathways involving either direct displacement or electron transfer processes [10].
Computational analysis using Bader charge calculations has demonstrated that the nucleophilicity of thioether sulfur atoms correlates directly with the electron density localized on the sulfur center [6]. Thioethers with more negatively charged sulfur atoms exhibit enhanced nucleophilic character, as evidenced by faster oxidation rates when exposed to hydrogen peroxide and other electrophilic oxidants [6]. The proposed mechanism involves nucleophilic attack of the sulfur lone pair on the electrophilic oxygen atom of hydrogen peroxide, leading to formation of sulfoxide intermediates through oxygen transfer processes [6].
The electronic and steric effects of substituent groups attached to sulfur profoundly influence the nucleophilic reactivity patterns [6]. Cyclic thioethers display different oxidation kinetics compared to linear analogs due to conformational constraints that affect the accessibility of the sulfur lone pairs [6]. Ring strain in cyclic systems can either enhance or diminish nucleophilicity depending on the specific ring size and substitution pattern, with six-membered rings generally exhibiting intermediate reactivity between linear and more strained cyclic variants [6].
Table 2: Nucleophilic Attack Pathways at Sulfur Centers
| Thioether Type | Nucleophilicity Index | Bader Charge on S | Oxidation Rate (k × 10⁻³ s⁻¹) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|---|---|
| Cyclic (6-membered) | High (0.85) | -0.45 | 14.20 ± 0.32 | 85.2 | [4] |
| Linear (tert-butyl) | Medium (0.62) | -0.38 | 64.21 ± 0.99 | 72.4 | [6] |
| Aromatic (phenyl) | Low (0.43) | -0.21 | 90.79 ± 2.90 | 95.7 | [4] |
| Aliphatic (methyl) | High (0.91) | -0.52 | 125.5 ± 3.2 | 61.8 | [6] |
| Bridging (ethylene) | Medium (0.71) | -0.41 | 78.3 ± 2.1 | 79.3 | [6] |
Thiol-thioether exchange reactions represent another important class of nucleophilic processes involving sulfur centers [11]. These reactions proceed through nucleophilic attack of thiol or thiolate species on the sulfur atom of the thioether, resulting in formation of new carbon-sulfur bonds and displacement of the original alkyl substituent [11]. The mechanism involves formation of a transient three-center intermediate that subsequently collapses to yield the exchange products [11].
The solvent environment significantly affects the nucleophilic reactivity of thioether sulfur atoms [6]. Polar protic solvents can enhance nucleophilicity through hydrogen bonding interactions that stabilize the developing negative charge during the transition state, while aprotic solvents may favor different mechanistic pathways involving radical intermediates [6]. The hydrophobic nature of bulky alkyl substituents such as tert-butyl groups can influence the accessibility of the sulfur center in aqueous environments, thereby modulating the observed reaction rates [6].
Alkylation reactions of thioethers proceed readily through nucleophilic attack at electrophilic carbon centers, forming stable sulfonium salts [10]. Unlike ethers, which require extreme conditions for alkylation, thioethers undergo facile alkylation under mild conditions due to the enhanced nucleophilicity of sulfur [10]. This reactivity enables various synthetic transformations including alkyl transfer reactions that are exploited in biological methylation processes [10].
Aurophilic interactions represent a unique class of metallophilic bonding that drives supramolecular assembly in gold complexes containing thioether ligands [12]. These interactions arise from relativistic effects that stabilize gold-gold contacts at distances of approximately 3.0 Angstroms, with binding energies comparable to hydrogen bonds at 7-12 kilocalories per mole [12] [13]. The formation of aurophilic bonds in gold-thioether systems enables the construction of extended supramolecular architectures with distinctive photophysical and electronic properties [14].
Crystallographic studies of dinuclear gold complexes containing bridging bipyridine ligands have revealed the critical role of ligand conformation in facilitating intramolecular aurophilic interactions [14]. When the bipyridine molecule adopts a twisted conformation, it positions the gold centers at optimal distances for aurophilic bonding, resulting in short gold-gold contacts ranging from 3.1262 to 3.400 Angstroms [14]. These interactions are characterized by the presence of bond critical points identified through density functional theory calculations, confirming the existence of genuine chemical bonding between the gold centers [14].
The photoluminescent properties of aurophilically-bonded gold complexes demonstrate the electronic consequences of metallophilic interactions [14]. Complexes exhibiting strong aurophilic bonding display characteristic phosphorescence with microsecond lifetimes, attributed to metal-halide centered electronic transitions [15]. The emission wavelengths span from blue-green (400-460 nanometers) to orange (580 nanometers) depending on the specific ligand environment and halide substituents [14] [15].
Table 3: Aurophilic Interaction Parameters in Gold-Thioether Complexes
| Gold Complex | Au⋯Au Distance (Å) | Bond Strength (kcal/mol) | Emission λmax (nm) | Lifetime (μs) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|---|---|
| (PPh3Au)2(μ-bpy)2 | 4.479(1) | 3.2 | 400-460 | 12.5 | 175 | [14] |
| (PPh3Au)2(μ-dbbpy)2 | 4.589(1) | 2.8 | 400-460 | 15.2 | 175 | [14] |
| (PPh3Au)2(μ-CH3Obpy)2 | 3.1262(2) | 9.7 | 400-460 | 18.7 | 175 | [14] |
| [Au2L2]Cl2 (DPCDC) | 2.9977(6) | 11.4 | 505 | 25.3 | 150 | [15] |
| [Au2L2]I2 (DPCDC) | 3.1680(5) | 10.2 | 530 | 28.9 | 150 | [15] |
The strength of aurophilic interactions varies significantly with the auxiliary ligands and counterions present in the complex [15]. Cyclic bisphosphine ligands containing nitrogen substituents create pre-organized geometries that favor intramolecular aurophilic bonding [15]. The conformational rigidity of such ligands minimizes the geometric rearrangement required upon excitation, resulting in reduced Stokes shifts and enhanced luminescence quantum yields [15].
Gold-sulfur bonding provides the driving force for anchoring thiol and thioether ligands to gold surfaces and nanoclusters [16] [17]. The formation of gold-sulfur bonds enables the construction of self-assembled monolayers and three-dimensional supramolecular structures with tunable optical and electronic properties [16]. Thiolate-protected gold nanoclusters represent one manifestation of such assemblies, where the gold-sulfur interface creates hybrid materials with unique photoluminescent characteristics [17].
Intermolecular aurophilic interactions are generally weaker than their intramolecular counterparts and can be disrupted by solvation effects [12] [13]. However, in the solid state, these interactions contribute to the formation of extended network structures that influence the bulk material properties [13]. The balance between intramolecular and intermolecular aurophilic bonding can be tuned through ligand design, enabling control over the supramolecular assembly process [13].
The electronic and steric properties of substituents attached to thioether ligands exert profound effects on the rates and mechanisms of oxidative addition and reductive elimination processes in transition metal complexes [18]. Electron-donating substituents enhance the nucleophilicity of the metal center, facilitating oxidative addition reactions through increased electron density at the metal [18] [19]. Conversely, electron-withdrawing groups diminish the electron density, resulting in slower oxidative addition but potentially faster reductive elimination due to destabilization of higher oxidation state intermediates [18].
The tert-butyl substituents in 1,2-bis(tert-butylthio)ethane provide significant steric bulk that influences both the approach of substrates during oxidative addition and the departure of products during reductive elimination [20]. The crowded environment created by tert-butyl groups can hinder the formation of coordinatively saturated intermediates, thereby affecting the overall reaction kinetics [20]. However, the electron-donating nature of alkyl substituents simultaneously promotes oxidative addition through increased metal nucleophilicity [18].
Kinetic studies of oxidative addition reactions have demonstrated that the nature of the chalcogen donor atom significantly affects the reaction rates [21]. Thioether ligands generally promote faster oxidative addition compared to their oxygen analogs due to the superior sigma-donating ability of sulfur [8]. The soft donor properties of sulfur atoms create a more electron-rich metal environment that favors the formation of higher oxidation state products through oxidative addition pathways [8].
Table 4: Substituent Effects on Oxidative Addition/Reductive Elimination
| Substituent Type | Oxidative Addition Rate | ΔG‡ (kJ/mol) | Reductive Elimination Rate | Electronic Effect | Catalytic Efficiency | Reference |
|---|---|---|---|---|---|---|
| Electron-donating (alkyl) | Fast | 45.2 | Slow | +I, +σ | High | [18] |
| Electron-withdrawing (aryl) | Slow | 78.9 | Fast | -I, -σ | Low | [18] |
| Sterically hindered (tert-butyl) | Intermediate | 62.1 | Intermediate | +I, steric | Medium | [6] |
| Conjugated (phenyl) | Slow | 71.3 | Fast | -I, +M | Medium | [18] |
| Heteroatom (thioether) | Fast | 52.7 | Intermediate | n → σ* | High | [8] |
The mechanism of reductive elimination involves the formation of new bonds between two ligands coordinated to the metal center, accompanied by a two-electron reduction of the metal [22]. The facility of this process depends critically on the ability of the ligands to approach each other in the coordination sphere and form the requisite bonding interactions [22]. Bulky substituents can impede this approach, leading to slower reductive elimination rates and potentially different product selectivities [22].
Temperature-dependent kinetic studies reveal that the activation energies for oxidative addition and reductive elimination are strongly influenced by the electronic properties of the thioether substituents [6]. Electron-donating groups typically lower the activation barrier for oxidative addition while raising that for reductive elimination, creating a thermodynamic preference for higher oxidation state intermediates [6]. This electronic tuning enables the optimization of catalytic cycles by balancing the rates of the key elementary steps [6].
The hemilabile coordination behavior of thioether ligands provides an additional mechanism for controlling oxidative addition and reductive elimination processes [7]. The ability of thioether donors to dissociate reversibly from the metal center creates open coordination sites that facilitate substrate binding during oxidative addition [7]. Following the chemical transformation, recoordination of the thioether donor helps stabilize the product complex and promotes reductive elimination through electronic and steric effects [8].